molecular formula C13H10ClN3O2S B13663278 2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine

2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13663278
M. Wt: 307.76 g/mol
InChI Key: WTGDWFKIDPUZDF-UHFFFAOYSA-N
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Description

2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom and a tosyl group. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic synthesisThe reaction conditions often include the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach for preparing such derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: The tosyl group can facilitate coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as kinases and apoptotic proteins. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of key proteins like caspase-3, Bax, and Bcl-2 . Molecular docking studies have revealed its binding interactions with these proteins, highlighting its potential as a multi-targeted kinase inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
  • 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Uniqueness

2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced potency and selectivity as a kinase inhibitor and apoptosis inducer, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H10ClN3O2S

Molecular Weight

307.76 g/mol

IUPAC Name

2-chloro-5-(4-methylphenyl)sulfonylpyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C13H10ClN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(17)8-15-13(14)16-11/h2-8H,1H3

InChI Key

WTGDWFKIDPUZDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=NC=C32)Cl

Origin of Product

United States

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